7-(Dodec-1-EN-1-YL)quinolin-8-OL
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Overview
Description
7-(Dodec-1-EN-1-YL)quinolin-8-OL is a chemical compound with the molecular formula C21H29NO. It is a derivative of quinolin-8-OL, featuring a dodecenyl group attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dodec-1-EN-1-YL)quinolin-8-OL typically involves the alkylation of quinolin-8-OL with a dodecenyl halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(Dodec-1-EN-1-YL)quinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The dodecenyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include quinolin-8-one derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-(Dodec-1-EN-1-YL)quinolin-8-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-(Dodec-1-EN-1-YL)quinolin-8-OL involves its interaction with biological targets such as enzymes and receptors. The compound can bind to DNA, inhibiting the replication of bacterial cells, which accounts for its antibacterial properties. It also interacts with various proteins, affecting cellular pathways and leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-OL: The parent compound, which lacks the dodecenyl group.
7-(7-Dodecenyl)quinolin-8-OL: A closely related compound with a similar structure.
Uniqueness
7-(Dodec-1-EN-1-YL)quinolin-8-OL is unique due to the presence of the dodecenyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C21H29NO |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
7-[(E)-dodec-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C21H29NO/c1-2-3-4-5-6-7-8-9-10-11-13-19-16-15-18-14-12-17-22-20(18)21(19)23/h11-17,23H,2-10H2,1H3/b13-11+ |
InChI Key |
DINPBTCLBJIABS-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1=C(C2=C(C=CC=N2)C=C1)O |
Canonical SMILES |
CCCCCCCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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